6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-methylsulfanyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S2/c1-19-10-2-3-11-12(6-10)20-13(16-11)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFJCEVIJDYIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a methylthiolating agent reacts with the benzothiazole core.
Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.
Attachment of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction, where the triazole ring reacts with an azetidinyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
In medicinal chemistry, 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is investigated for its potential as an antimicrobial, anticancer, or antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can intercalate with DNA, while the triazole and azetidinyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : The methylsulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in the analog from , which may influence reactivity and binding interactions.
- Bioactivity : Pyrazoline-substituted benzothiazoles (e.g., ) exhibit antitumor activity, suggesting that the triazolyl-azetidine group in the target compound could similarly modulate biological targets but with distinct binding modes .
- Synthetic Flexibility : The triazole ring in the target compound is likely synthesized via CuAAC, a robust method for regioselective triazole formation, as described in . This contrasts with the pyrazoline derivatives, which require ketone-hydrazine condensations .
Role of the Triazolyl-Azetidine Moiety
The 3-(2H-1,2,3-triazol-2-yl)azetidine group introduces conformational rigidity and hydrogen-bonding sites. Compared to simpler triazole derivatives, the azetidine ring (a four-membered saturated heterocycle) may reduce steric hindrance while maintaining metabolic stability. In contrast, pyrazoline substituents (e.g., ) introduce a partially saturated five-membered ring, which may adopt different conformations during target engagement .
Biological Activity
The compound 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methylsulfanyl Group : This is often done via nucleophilic substitution methods.
- Formation of the Triazole Ring : Utilizing click chemistry techniques like the Huisgen 1,3-dipolar cycloaddition reaction allows for efficient formation of the triazole moiety.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing triazole and benzothiazole moieties. For instance, derivatives similar to 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole have shown significant activity against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells.
- IC50 Values : Some derivatives exhibited IC50 values ranging from 5.10 µM to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways involving caspases and mitochondrial signaling .
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives demonstrated significant cytotoxicity against A375 melanoma cells, showing a dose-dependent increase in cell mortality .
- Thiazolidin Derivatives : Compounds modified with thiazolidin rings exhibited a range of biological activities including anticancer effects, with some derivatives showing enhanced potency against specific cancer types .
Comparative Analysis
A comparison table summarizing the biological activities and IC50 values of related compounds is presented below:
| Compound Name | Structure | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|---|
| Compound A | Triazole | HepG2 | 6.19 | Induces apoptosis |
| Compound B | Benzothiazole | MCF-7 | 5.10 | Strong antiproliferative activity |
| Compound C | Thiazolidin | HCT116 | 8.16 | Low cytotoxicity towards HEK-293 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling azetidine-triazole intermediates with benzothiazole precursors. For example, similar compounds (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives) are synthesized via solvent-free reductive amination or nucleophilic substitution under reflux in alcohols (e.g., absolute ethanol) . Optimization includes adjusting solvent polarity (e.g., chloroform/methanol mixtures for TLC monitoring), catalyst loadings (e.g., POCl₃ in Vilsmeier-Haack reactions), and reaction times (2.5–4 hours at 60–65°C) .
- Table 1 : Key Reaction Parameters
| Step | Solvent | Catalyst/Reagent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Intermediate formation | Absolute ethanol | Hydrazine hydrate | Reflux, 4 hours | 70–85 |
| Cyclization | DMF/POCl₃ | Vilsmeier-Haack reagent | 60–65°C, 2.5 hours | 60–75 |
Q. How is structural characterization performed for this compound, and what spectroscopic discrepancies should researchers anticipate?
- Methodology : Use multi-modal spectroscopy (¹H/¹³C NMR, IR) and elemental analysis. For instance, ¹H NMR can confirm methylsulfanyl protons (~δ 2.5 ppm) and azetidine-triazole protons (δ 7.5–8.5 ppm). Discrepancies may arise in NOESY data due to conformational flexibility in the azetidine ring . IR stretches for C=S (∼650 cm⁻¹) and triazole C-N (∼1500 cm⁻¹) are critical markers .
- Table 2 : Key Spectral Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Methylsulfanyl (SCH₃) | 2.45–2.55 | 15–18 | 640–660 (C-S) |
| Triazole (C-H) | 7.6–8.2 | 120–125 | 1500–1520 (C=N) |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the binding interactions of this compound with biological targets?
- Methodology : Density Functional Theory (DFT) optimizes the molecular geometry, while docking studies (e.g., AutoDock Vina) assess binding affinities. For analogous benzothiazoles, docking revealed interactions with protease active sites (e.g., hydrogen bonding between triazole N and Asp29 in HIV-1 protease) . Use crystallographic data (bond lengths/angles) from to validate computational models .
- Table 3 : Key Docking Parameters (Example)
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| HIV-1 protease | -8.2 | Triazole N–Asp29 H-bond |
| PI3Kα | -7.9 | Benzothiazole S–Lys802 van der Waals |
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in antifungal activity may stem from differential membrane permeability in cell models vs. in vitro enzyme inhibition . Control for solvent effects (e.g., DMSO concentration) and use standardized protocols (e.g., CLSI guidelines for MIC assays).
Q. How does modifying the azetidine-triazole moiety impact the compound’s pharmacokinetic properties?
- Methodology : Introduce substituents (e.g., fluorine, methyl groups) to the triazole or azetidine rings and assess LogP (lipophilicity) via HPLC. shows that methanesulfonate salts improve solubility without compromising activity . Compare metabolic stability using liver microsome assays .
Data Contradiction Analysis
Q. Why do elemental analysis results sometimes deviate from theoretical values, and how can this be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
